1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine
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Overview
Description
The compound 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine is a complex organic molecule that features a piperazine ring, a quinoline moiety, and a dioxino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Quinoline Moiety Synthesis: The quinoline moiety can be synthesized via the Pfitzinger reaction, which involves the condensation of isatin with an aromatic aldehyde.
Dioxino Group Introduction: The dioxino group can be introduced through a cyclization reaction involving a dihydroxy compound and an appropriate dihalide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the quinoline moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine and quinoline rings.
Reduction: Reduced forms of the methanone moiety.
Substitution: Substituted aromatic derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its piperazine ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets in the body. The piperazine ring is known to bind to neurotransmitter receptors, modulating their activity . The quinoline moiety can interact with DNA and enzymes, affecting cellular processes . The dioxino group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
- 4-(2-Nitrobenzyl)piperazin-1-ylmethanone Derivatives
Uniqueness
The uniqueness of 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(2,5-dimethylphenyl)piperazine lies in its combination of a piperazine ring, a quinoline moiety, and a dioxino group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
IUPAC Name |
[9-[4-(2,5-dimethylphenyl)piperazin-1-yl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O3/c1-20-8-9-21(2)26(16-20)32-10-12-33(13-11-32)29-23-17-27-28(36-15-14-35-27)18-25(23)31-19-24(29)30(34)22-6-4-3-5-7-22/h3-9,16-19H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHEPULPZODJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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